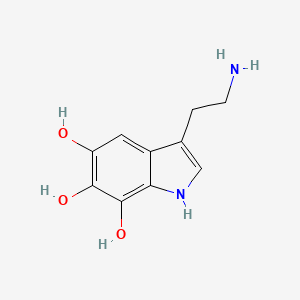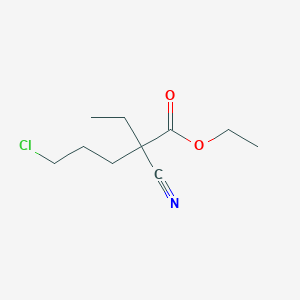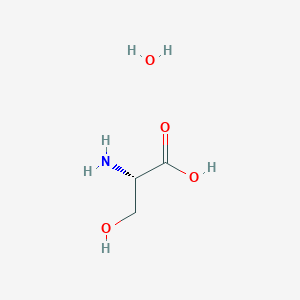
l-Serine monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Serine monohydrate is a naturally occurring amino acid that plays a crucial role in various biological processes. It is a zwitterionic compound, meaning it has both positive and negative charges at physiological pH. L-Serine is essential for the synthesis of proteins, nucleotides, and lipids, and it is involved in the functioning of the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Serine can be synthesized from the glycolysis intermediate 3-phosphoglycerate through a series of enzymatic reactions. The process involves the formation of 3-phosphohydroxypyruvate and 3-phosphoserine as intermediates . The final step is the hydrolysis of 3-phosphoserine to produce L-Serine .
Industrial Production Methods
Industrially, L-Serine is produced from glycine and methanol catalyzed by hydroxymethyltransferase . Another method involves the slow evaporation of an aqueous solution of L-Serine, which yields L-Serine monohydrate .
Chemical Reactions Analysis
Types of Reactions
L-Serine undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be converted to D-Serine by the enzyme serine racemase .
Common Reagents and Conditions
Common reagents used in the reactions involving L-Serine include phosphoglycerate dehydrogenase, phosphoserine transaminase, and phosphoserine phosphatase . These reactions typically occur under physiological conditions.
Major Products Formed
Major products formed from the reactions of L-Serine include glycine, cysteine, and selenocysteine . Additionally, L-Serine can be converted into phosphatidylserine, a crucial component of cell membranes .
Scientific Research Applications
L-Serine monohydrate has a wide range of scientific research applications:
Mechanism of Action
L-Serine exerts its effects through various biochemical and molecular mechanisms. It acts as a precursor to crucial molecules required for protein synthesis, cell proliferation, and development . L-Serine is converted to D-Serine by serine racemase, and D-Serine acts as a co-agonist of glutamate NMDA receptors, which mediate synaptic plasticity, synaptogenesis, and memory acquisition . Additionally, L-Serine activates glycine receptors and upregulates PPAR-γ, resulting in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects .
Comparison with Similar Compounds
L-Serine is often compared with its enantiomer, D-Serine. While both have similar structures, they play distinct roles in the body. D-Serine acts primarily as a neurotransmitter in the brain, whereas L-Serine is involved in protein synthesis and metabolism . Other similar compounds include glycine and cysteine, which are also amino acids involved in various metabolic pathways .
List of Similar Compounds
D-Serine: A neurotransmitter involved in synaptic plasticity and memory acquisition.
Glycine: An amino acid that acts as a neurotransmitter and is involved in the synthesis of proteins.
Cysteine: An amino acid involved in the synthesis of proteins and other important biomolecules.
L-Serine monohydrate stands out due to its unique role in both the central nervous system and various metabolic pathways, making it a compound of significant interest in scientific research and industrial applications.
Properties
CAS No. |
53844-03-4 |
|---|---|
Molecular Formula |
C3H9NO4 |
Molecular Weight |
123.11 g/mol |
IUPAC Name |
(2S)-2-amino-3-hydroxypropanoic acid;hydrate |
InChI |
InChI=1S/C3H7NO3.H2O/c4-2(1-5)3(6)7;/h2,5H,1,4H2,(H,6,7);1H2/t2-;/m0./s1 |
InChI Key |
NUSONLRQUITEQT-DKWTVANSSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)O.O |
Canonical SMILES |
C(C(C(=O)O)N)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



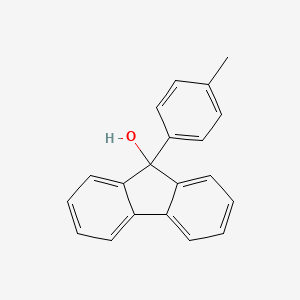
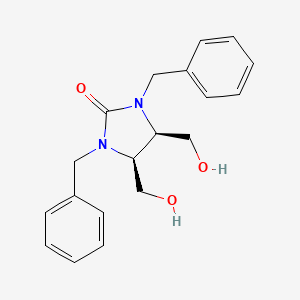
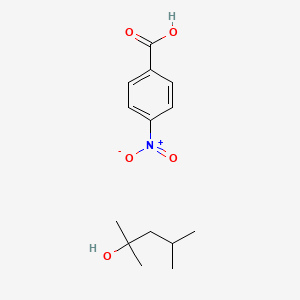


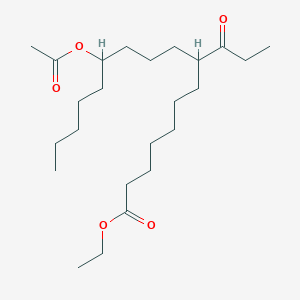
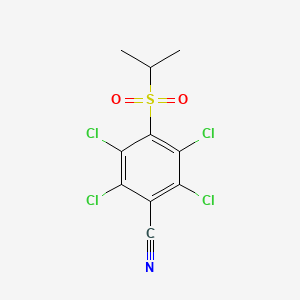
![2-[(Anilinomethyl)imino]-3-(4-methylphenyl)-1,3-thiazolidin-4-one](/img/structure/B14635088.png)
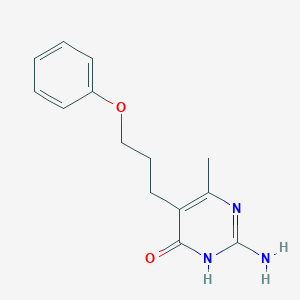
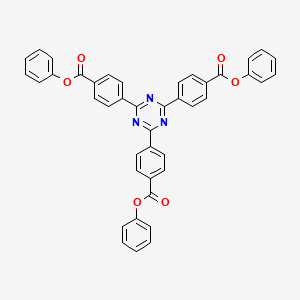
![Bis[(1,3-benzothiazol-2-yl)] carbonotrithioate](/img/structure/B14635099.png)
